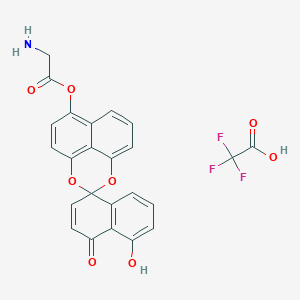

Palmarumycin derivative 3

Description

Fungal and Endophytic Sources of Palmarumycin Derivatives

The fungus Coniothyrium palmarum has been a notable source for the isolation of various palmarumycin derivatives. Research has led to the identification of several palmarumycins, including palmarumycin C3, from this species. researchgate.net The structure of palmarumycin C3 was definitively confirmed through X-ray structure analysis. researchgate.net These compounds, isolated from Coniothyrium sp., are recognized for their antibacterial and antifungal properties. researchgate.net Palmarumycin C2 and C3 are two such spirobisnaphthalenes that have been isolated from Coniothyrium sp. researchgate.net

The endophytic fungus Berkleasmium sp. Dzf12, isolated from the medicinal plant Dioscorea zingiberensis, is another significant producer of palmarumycin derivatives. mdpi.com This fungus has been found to produce a variety of spirobisnaphthalenes, with palmarumycins C12 and C13 being two of the main compounds. mdpi.com Notably, palmarumycins C2 and C3 have also been successfully isolated from the cultures of Berkleasmium sp. Dzf12. researchgate.net The isolation of these compounds from this endophytic fungus highlights the potential of plant-associated fungi as sources of novel natural products. nih.govacs.org

The endophytic fungus Guignardia sp. KcF8 has been identified as a source of palmarumycin C1 and a series of related compounds known as guignardins. rsc.org While direct isolation of palmarumycin derivative 3 from this species is not explicitly detailed in the provided context, the presence of other palmarumycins underscores the biosynthetic capabilities of the Guignardia genus. Chemical investigations have also tested the bioactivity of compounds against Guignardia manguifera, indicating its relevance in the study of fungal metabolites. usda.govnih.gov

Endophytic fungi, which reside within the tissues of plants, are a rich source of bioactive secondary metabolites. nih.gov Fungi associated with mangrove ecosystems, in particular, have garnered attention for their production of unique chemical scaffolds. mdpi.comnih.govresearchgate.net For instance, the endophytic fungus Rhytidhysteron sp., isolated from a mangrove forest, has been shown to produce new spironaphthalenes. mdpi.com Another endophytic fungus, Lasiodiplodia pseudotheobromae XSZ-3, has been a source of palmarumycin-related compounds. researchgate.net The exploration of these unique ecological niches continues to yield novel palmarumycin derivatives. nih.gov

Advanced Isolation Methodologies for Natural Products

The separation and purification of palmarumycin derivatives from complex fungal extracts rely on various chromatographic techniques. These methods are essential for obtaining pure compounds for structural elucidation and bioactivity studies.

A range of chromatographic methods are employed in the isolation of natural products like palmarumycins. ijpsjournal.comjournalagent.com These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. ijpsjournal.com

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purification of these compounds, offering high resolution and efficiency. ijpsjournal.comchiralpedia.com It can be used in both analytical and preparative scales to isolate specific palmarumycins. nih.gov

Column Chromatography is a fundamental and widely used technique for the initial fractionation of crude fungal extracts. journalagent.com Adsorbents like silica (B1680970) gel are commonly used as the stationary phase to separate compounds based on their polarity. creative-proteomics.com

High-Speed Counter-Current Chromatography (HSCCC) has been successfully applied for the preparative separation of spirobisnaphthalenes from the crude extract of Berkleasmium sp. Dzf12. nih.gov This technique utilizes a two-phase solvent system to partition and separate compounds without a solid support matrix. nih.gov

Other techniques such as Medium Pressure Liquid Chromatography (MPLC) and Thin-Layer Chromatography (TLC) also play roles in the separation and analysis of these fungal metabolites. ijpsjournal.commdpi.com The choice of chromatographic method depends on the specific properties of the compounds being isolated and the desired purity and yield.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H16F3NO8 |

|---|---|

Molecular Weight |

503.4 g/mol |

IUPAC Name |

(5'-hydroxy-4'-oxospiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-3,1'-naphthalene]-8-yl) 2-aminoacetate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C22H15NO6.C2HF3O2/c23-11-19(26)27-16-7-8-18-20-12(16)3-1-6-17(20)28-22(29-18)10-9-15(25)21-13(22)4-2-5-14(21)24;3-2(4,5)1(6)7/h1-10,24H,11,23H2;(H,6,7) |

InChI Key |

BRTORUASIGAKNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)OC4(O3)C=CC(=O)C5=C4C=CC=C5O)OC(=O)CN.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Origin, Isolation, and Structural Elucidation in Research Contexts

Research on Structural Elucidation of Palmarumycin Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, including palmarumycin derivatives. One-dimensional (1D) NMR, such as ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. patsnap.comnih.govmdpi.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms. patsnap.comnih.gov COSY spectra reveal proton-proton couplings, helping to identify adjacent protons. HSQC correlates protons with their directly attached carbons, while HMBC shows correlations between protons and carbons over two to three bonds, which is instrumental in assembling the carbon skeleton and placing substituents. patsnap.comnih.govpitt.edu The analysis of these spectra allows for the detailed assignment of all proton and carbon signals, which is a critical step in structure determination. researchgate.netacs.org

Mass Spectrometry Techniques (e.g., HR-ESI-MS) for Molecular Formula Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful tool for accurately determining the molecular formula of a compound. patsnap.comnih.gov This technique measures the mass-to-charge ratio of ions with very high precision, allowing for the calculation of the elemental composition. libretexts.org By comparing the experimentally measured mass with the calculated masses of possible formulas, the molecular formula can be unequivocally determined. nih.govmdpi.com This information is fundamental for the subsequent detailed structural analysis using other spectroscopic methods. The analysis of isotopic peak intensities in the mass spectrum can further aid in confirming the molecular formula. youtube.comkg.ac.rs

X-ray Crystallography for Absolute and Relative Stereochemical Assignment

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline molecule, including its absolute and relative stereochemistry. researchgate.netrsc.org When a palmarumycin derivative can be crystallized, this technique can provide an unambiguous depiction of the atomic arrangement in space. mdpi.comrsc.org The diffraction pattern of X-rays passing through the crystal is used to generate an electron density map, from which the positions of all atoms can be determined. This method has been instrumental in confirming the structures of several palmarumycin derivatives, such as palmarumycin C2, C3, and C5, and in revising the structures of others, like palmarumycin B6. researchgate.netacs.org For instance, the absolute configuration of a palmarumycin BG5 C-4 epimer was unambiguously determined through single-crystal X-ray diffraction analysis. rsc.org

Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Confirmation

Chiroptical methods, particularly Circular Dichroism (CD) spectroscopy, are essential for determining the absolute configuration of chiral molecules in solution. psu.edunumberanalytics.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. univie.ac.at The resulting CD spectrum is highly sensitive to the molecule's stereochemistry.

For palmarumycin derivatives, experimental CD spectra are often compared with theoretically calculated spectra for different possible stereoisomers. psu.eduacs.org A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. psu.edu This approach has been successfully used to determine the absolute configurations of palmarumycins C2, CP3, CP4a, and CP5. psu.eduresearchgate.net

Computational Chemistry in Structure Revision (e.g., DFT calculations for Palmarumycin B8)

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool in the structural elucidation and revision of complex natural products like palmarumycins. nih.govresearchgate.netkallipos.gr DFT methods can be used to calculate various molecular properties, including NMR chemical shifts and CD spectra, for proposed structures. mdpi.commdpi.com

A notable example is the structural revision of palmarumycin B8. Initial structural proposals were challenged by inconsistencies in spectroscopic data. Through total synthesis and comprehensive 2D NMR analysis, coupled with DFT calculations, the structure of palmarumycin B8 was revised. patsnap.comnih.govresearchgate.net The calculated NMR data for the revised structure showed a much better agreement with the experimental data than the originally proposed structure. This integrated approach of synthesis, spectroscopy, and computational analysis is increasingly important for resolving complex structural problems in natural product chemistry. dntb.gov.uanih.gov

Biosynthetic Pathways and Enzymatic Mechanisms

Hypothesized Polyketide Biosynthetic Routes of Palmarumycin Derivatives

The biosynthesis of palmarumycins is hypothesized to originate from polyketide pathways. wikipedia.orgucsc.edu Polyketides are a large and varied group of secondary metabolites produced by bacteria, fungi, plants, and some marine organisms. wikipedia.org Their synthesis starts with the stepwise condensation of a starter unit, typically acetyl-CoA or propionyl-CoA, with extender units like malonyl-CoA or methylmalonyl-CoA. wikipedia.org This process, orchestrated by large multienzyme complexes known as polyketide synthases (PKSs), resembles fatty acid synthesis but often results in much more complex and diverse structures. wikipedia.org

In the case of palmarumycins, it is proposed that the coupling of a hexaketide- or pentaketide-derived 1,8-naphthalenediol unit with another occurs through phenolic oxidation. pitt.edu This process is highly reminiscent of polyketide biosynthesis. pitt.edu It is believed that after the initial formation of a basic palmarumycin structure, such as palmarumycin CP1, further structural diversity is achieved through a variety of reactions including hydroxylation, oxygenation, dehydrogenation, and chlorination. pitt.edu

Key Enzymatic Transformations in Spirobisnaphthalene Formation

The construction of the characteristic spirobisnaphthalene core of palmarumycins involves a series of critical enzymatic transformations. These reactions are responsible for the key structural features of these molecules, including the spiroketal linkage and various oxygenation patterns.

A crucial step in the biosynthesis of spirobisnaphthalenes is the phenolic oxidative coupling of 1,8-dihydroxynaphthalene (DHN). nih.gov This reaction is catalyzed by a unique and multifunctional cytochrome P450 enzyme, designated PalA. nih.govresearchgate.net PalA facilitates the oxidative dimerization of DHN, which leads to the formation of the defining spiroketal linkage and a 2,3-epoxy group. nih.govresearchgate.net In vitro biochemical assays have provided evidence that this oxidative dimerization proceeds through a binaphthyl ether intermediate. nih.govresearchgate.net The involvement of fungal multi-copper oxidases, such as laccases, has also been suggested in the phenolic oxidation step, as these enzymes are known to catalyze the one-electron oxidation of phenolic substrates. nih.gov

Further modifications to the palmarumycin core are introduced by a suite of specialized enzymes. Another cytochrome P450, PalB, is responsible for installing a hydroxyl group at the C-5 position, a common feature in many spirobisnaphthalenes. nih.govresearchgate.netresearchgate.net

A short-chain dehydrogenase/reductase (SDR) named PalC plays a multifaceted role, catalyzing 1-keto reduction, the reverse 1-dehydrogenation, and the reduction of the 2,3-epoxide. nih.govresearchgate.net Additionally, an FAD-dependent oxidoreductase, PalD, which is encoded by a gene located outside the main biosynthetic gene cluster, functions as a 1-dehydrogenase. nih.govresearchgate.net The basic structure of palmarumycins can be further modified by various hydroxylation, oxygenation, and dehydrogenation steps to create a wide array of derivatives. caltagmedsystems.frusbio.netvwr.com

While not explicitly detailed for Palmarumycin derivative 3 in the provided context, halogenation, particularly chlorination, is a known modification in the broader palmarumycin family. pitt.edu These reactions are catalyzed by halogenase enzymes, which can introduce halogen atoms onto the molecular scaffold, further increasing structural diversity. nih.govd-nb.info The timing and specificity of these halogenation events contribute to the wide range of palmarumycin analogues found in nature.

Precursor-Product Relationships in Biosynthesis (e.g., Palmarumycin C12 to C13)

A clear precursor-product relationship has been established between certain palmarumycin derivatives. For instance, Palmarumycin C12 is considered the precursor to Palmarumycin C13. mdpi.com This transformation occurs through an oxidation reaction within the fungal mycelial cells. mdpi.comvulcanchem.com Studies have shown that the production of both Palmarumycin C12 and C13 can be influenced by the presence of certain metal ions in the culture medium. For example, the addition of aluminum ions can affect the ratio of these two compounds, suggesting that higher concentrations of the ion may suppress the enzymatic activity responsible for the oxidation of Palmarumycin C12 to C13. mdpi.com

| Precursor | Product | Transformation |

| Palmarumycin C12 | Palmarumycin C13 | Oxidation |

Genetic Basis and Gene Cluster Analysis for Secondary Metabolite Production

The biosynthesis of palmarumycins is governed by a dedicated set of genes organized in a biosynthetic gene cluster (BGC). Whole-genome sequencing of palmarumycin-producing fungi, such as Lophiotrema sp. F6932, has led to the identification of a putative type 1 iterative polyketide synthase (iPKS) gene predicted to be involved in their production. nih.govcapes.gov.brresearchgate.net

Crucially, the biosynthetic gene cluster for palmarumycins has been found to be located separately from the polyketide synthase gene cluster. nih.govresearchgate.net This cluster contains the key structural genes encoding the enzymes responsible for the key transformations, including the cytochrome P450s PalA and PalB, and the short-chain dehydrogenase/reductase PalC. nih.govresearchgate.net

To confirm the role of this gene cluster, gene disruption experiments have been conducted. For example, using CRISPR-Cas9 technology to delete the ketosynthase (KS) domain of the PKS in Lophiotrema sp. F6932 resulted in mutant strains that were no longer able to produce palmarumycins. nih.govcapes.gov.brresearchgate.net This provides strong evidence for the direct involvement of this gene cluster in palmarumycin biosynthesis. nih.govcapes.gov.brresearchgate.net

| Gene | Enzyme | Function in Palmarumycin Biosynthesis |

| palA | Cytochrome P450 | Catalyzes oxidative dimerization of 1,8-dihydroxynaphthalene to form the spiroketal linkage and a 2,3-epoxy group. nih.govresearchgate.net |

| palB | Cytochrome P450 | Installs the C-5 hydroxyl group. nih.govresearchgate.net |

| palC | Short-chain dehydrogenase/reductase | Catalyzes 1-keto reduction, reverse 1-dehydrogenation, and 2,3-epoxide reduction. nih.gov |

| palD | FAD-dependent oxidoreductase | Functions as a 1-dehydrogenase. nih.govresearchgate.net |

| Putative iPKS | Iterative Polyketide Synthase | Involved in the initial steps of polyketide chain synthesis. nih.govcapes.gov.brresearchgate.net |

Bioreactor and Fermentation Optimization for Enhanced Palmarumycin Production

The production of palmarumycins, such as derivatives C12 and C13, by endophytic fungi like Berkleasmium sp. Dzf12 can be significantly enhanced by optimizing fermentation conditions. nih.govnih.gov Research has focused on several strategies, including medium optimization, the use of two-phase culture systems, and the addition of elicitors and metal ions. nih.govnih.gov

Medium Optimization

The composition of the culture medium plays a pivotal role in both mycelial growth and the yield of palmarumycins. Studies have systematically evaluated various carbon and nitrogen sources to identify the optimal combination for production. For the endophytic fungus Berkleasmium sp. Dzf12, specific concentrations of glucose and beef extract have been found to significantly increase the yield of palmarumycin C13. researchgate.net

Elicitation

The addition of elicitors, such as oligosaccharides derived from the host plant of the endophytic fungus, has proven to be an effective strategy for boosting palmarumycin production. nih.gov For example, oligosaccharides from Dioscorea zingiberensis significantly enhanced the production of palmarumycins C12 and C13 in cultures of Berkleasmium sp. Dzf12. nih.gov The timing of elicitor addition is a critical factor influencing its effectiveness. nih.gov

When oligosaccharide OW, derived from the host plant, was added at a concentration of 300 mg/L on the third day of culture, the yields of palmarumycin C12 and C13 reached 87.96 mg/L and 422.28 mg/L, respectively, on day 15. nih.gov This represented a 9.83-fold and 3.24-fold increase compared to the control. nih.gov

Influence of Metal Ions

Metal ions can act as co-factors for enzymes involved in the biosynthetic pathways of secondary metabolites and thus can significantly influence production yields. The addition of specific metal ions at optimal concentrations and times has been shown to enhance palmarumycin production.

For instance, the addition of Ca²⁺, Cu²⁺, and Al³⁺ has been systematically studied. nih.gov The optimal concentrations for these ions to increase the total yield of palmarumycins C12 and C13 were found to be 10.00 mmol/L, 1.50 mmol/L, and 3.00 mmol/L, respectively. nih.gov The timing of the addition of these ions is also crucial. The highest yields were obtained when Ca²⁺ was added on day 3, Cu²⁺ on day 3, and Al³⁺ on day 6 of the fermentation. nih.gov

Table 1: Effect of Metal Ion Addition on Palmarumycin Production

| Metal Ion | Optimal Concentration (mmol/L) | Total Palmarumycin Yield (mg/L) | Fold Increase vs. Control |

|---|---|---|---|

| Ca²⁺ | 10.00 | 129.24 | 4.00 |

| Cu²⁺ | 1.50 | 112.26 | 3.47 |

Data derived from studies on Berkleasmium sp. Dzf12. The control yield was 32.32 mg/L. nih.gov

By further optimizing the combination of these three metal ions using a response surface methodology, the yield of palmarumycin C13 was increased to 203.85 mg/L, which was a 6-fold increase compared to the basal medium. nih.gov

Aqueous-Organic Solvent Systems

The use of a two-phase aqueous-organic solvent system is another effective strategy to enhance the production of palmarumycins. The organic solvent can help to alleviate product feedback inhibition by extracting the compounds from the aqueous phase where the fungus grows.

The addition of various organic solvents has been shown to have a positive effect on the production of palmarumycins C12 and C13. mdpi.com For instance, the addition of butyl oleate (B1233923) at 5% (v/v) at the beginning of the fermentation resulted in the highest palmarumycin C12 yield of 191.6 mg/L, a nearly 35-fold increase compared to the control. mdpi.com For palmarumycin C13, the addition of liquid paraffin (B1166041) at 10% (v/v) on day 3 of fermentation led to a maximum yield of 134.1 mg/L, a 4.35-fold increase. mdpi.com

Table 2: Effect of Organic Solvents on Palmarumycin Production

| Organic Solvent | Concentration (v/v) | Addition Day | Palmarumycin Derivative | Highest Yield (mg/L) | Fold Increase vs. Control |

|---|---|---|---|---|---|

| Butyl Oleate | 5% | 0 | Palmarumycin C12 | 191.6 | 34.87 |

Data derived from studies on Berkleasmium sp. Dzf12. mdpi.com

These findings underscore the significant potential for enhancing the production of palmarumycin derivatives through the careful optimization of fermentation parameters in a bioreactor setting.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to the Palmarumycin Skeleton

The construction of the characteristic spiroketal core of palmarumycins, which links a 1,8-dihydroxynaphthalene unit to a second, often functionalized, naphthalene-derived moiety, is the central challenge in their synthesis. Researchers have devised several distinct strategies to forge this key structural feature.

Biomimetic Synthesis via Oxidative Cyclization

Inspired by the presumed biosynthetic pathways, biomimetic approaches aim to construct the palmarumycin skeleton through an oxidative cyclization process. acs.org This strategy often mimics the natural oxidative coupling of phenolic precursors. wikipedia.org For instance, the oxidative cyclization of bis-hydroxynaphthyl ethers has been shown to be a concise method for the total syntheses of palmarumycin CP1 and deoxypreussomerin A. consensus.app This key cyclization step can be promoted by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). pitt.edu The mechanism is thought to involve the formation of a quinone methide or a related reactive intermediate, which then undergoes an intramolecular cyclization to form the spiroketal system. This approach is attractive for its potential to rapidly assemble the complex core structure in a manner that reflects its natural genesis. nih.gov

Direct Acetalization Methodologies

Direct acetalization has emerged as one of the most common and efficient strategies for the synthesis of the palmarumycin spiroketal core. mdpi.comnih.gov This method typically involves the acid-catalyzed reaction of a tetralone derivative with 1,8-dihydroxynaphthalene (1,8-DHN). nih.govresearchgate.net For example, the total synthesis of palmarumycins CP1 and CP2 was achieved using this methodology, where 5-methoxytetralone was reacted with 1,8-DHN under acidic conditions (e.g., using p-toluenesulfonic acid, PTSA) to form the spiroacetal. nih.gov Subsequent functional group manipulations, such as benzylic oxidation and demethylation, then lead to the final natural products. nih.gov This approach is often economical and has been successfully applied to the synthesis of a range of palmarumycins, including CP1, CP2, and CJ-12,371. mdpi.comnih.govresearchgate.net

Table 1: Key Steps in Direct Acetalization Synthesis of Palmarumycin CP2 nih.gov

| Step | Transformation | Reagents/Conditions | Key Intermediate/Product |

| 1 | Spiroacetal Formation | 5-methoxytetralone, 1,8-naphthalenediol, acid catalyst (e.g., PTSA) | Spiroacetal intermediate |

| 2 | Benzylic Oxidation | Pyridinium (B92312) dichromate (PDC), tert-butyl hydroperoxide (TBHP) | Ketone intermediate |

| 3 | Demethylation | Magnesium iodide | Palmarumycin CP2 |

Silver-Mediated Cationic Cyclization Approaches

A more specialized approach involves a silver-mediated cationic cyclization. This strategy is one of the four main methods developed for the construction of the spirobisnaphthalene core. rsc.org It typically follows a Suzuki-Miyamura cross-coupling to create a biaryl precursor, which then undergoes a cationic cyclization promoted by a silver salt. nih.govrsc.org The silver ion is thought to activate a functional group, such as an alkyne, facilitating a ring-closing reaction to form the spirocyclic system. nih.gov While less common than direct acetalization, this method offers an alternative pathway that can be advantageous for specific substitution patterns or for controlling stereochemistry.

Diels-Alder Reactions in Naphthoquinone Scaffolds

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has been effectively utilized in the synthesis of the palmarumycin framework. In this approach, a [4+2] cycloaddition between a diene and a dienophile, such as a naphthoquinone or a benzoquinone monoacetal, is used to construct a key portion of the carbon skeleton. For example, the reaction of a benzoquinone monoacetal with a diene like 1-methoxy-1,3-butadiene (B1596040) can furnish an adduct that serves as a valuable intermediate. consensus.app This adduct can then be further elaborated through various transformations to yield the final palmarumycin structure. This strategy allows for the controlled installation of stereocenters and functional groups early in the synthetic sequence. nih.gov

Asymmetric Synthesis Methodologies

Given the chirality of palmarumycins, the development of asymmetric syntheses to produce enantiomerically pure compounds is a significant goal. Several enantioselective strategies have been reported, often relying on the use of chiral catalysts or auxiliaries. A notable highlight in this area is the use of an asymmetric epoxidation of a cyclic enone, which establishes a key stereocenter with high enantiomeric excess. This chiral epoxide can then be carried through the synthetic sequence to yield the enantiopure natural product. For instance, an N-benzylcinchoninium chloride-catalyzed asymmetric epoxidation has been employed as a key step in the synthesis of various palmarumycin derivatives. These asymmetric approaches are crucial for identifying the absolute stereochemistry of the natural products and for studying the stereochemistry-dependent biological activities.

Synthetic Routes to Specific Palmarumycin Derivatives (e.g., Palmarumycin CP2, CP3, B7, B9)

The general strategies outlined above have been successfully applied to the total synthesis of numerous specific palmarumycin derivatives.

The syntheses of Palmarumycin CP2 and the structurally related CJ-12,371 have been reported by multiple groups, often utilizing the direct acetalization of 5-methoxytetralone with 1,8-dihydroxynaphthalene as a key step. nih.gov Subsequent benzylic oxidation and demethylation complete the synthesis. nih.gov

The structure of Palmarumycin CP3 was confirmed by X-ray analysis, and its synthesis was accomplished as part of a unified approach that also yielded seven other members of the palmarumycin family. nih.gov This route also relied on the direct acetalization strategy followed by a series of carefully orchestrated functional group interconversions.

Table 2: Total Synthesis of Palmarumycin B7 rsc.org

| Feature | Description |

| Starting Material | 2,5-dimethoxybenzaldehyde |

| Number of Steps | 11 |

| Overall Yield | 0.54% |

| Key Reactions | Benzyl protection, Rubottom oxidation, Hydrogenation |

The total synthesis of other derivatives, such as Palmarumycin B6 and Palmarumycin CP17 , has also been accomplished, further demonstrating the robustness of the developed synthetic methodologies. These syntheses provide essential confirmation of the assigned structures and enable the exploration of structure-activity relationships within this important class of natural products.

Multi-Step Synthetic Sequences and Overall Yield Analysis

Table 1: Overview of Multi-Step Syntheses of Palmarumycin Derivatives

Key Reactions and Stereoselective Transformations (e.g., Epoxidation, Demethylation, Oxidation)

Several key reactions are pivotal in the synthesis of palmarumycin derivatives, enabling the construction of their complex structures and the introduction of various functional groups.

Epoxidation: Stereoselective epoxidation is a crucial step in the synthesis of many palmarumycin analogues. For instance, the synthesis of Palmarumycin C2 from Palmarumycin CP1 is achieved through a stereoselective epoxidation catalyzed by N-benzyl cinchoninium chloride. rsc.orgrsc.org This catalyst is also used in the synthesis of Sch 53825, yielding the desired epoxide with a high enantiomeric excess (97.4% ee). semanticscholar.orgnih.gov The epoxidation of the palmarumycin nucleus has been successfully achieved, and subsequent reduction with sodium borohydride (B1222165) affords a single diastereomer, a syn-hydroxy epoxide. pitt.edu

Demethylation: Demethylation is another critical transformation, often employed to reveal hydroxyl groups that are important for biological activity or for further synthetic manipulations. Reagents like (CH3)3SiI are used for selective mono-demethylation. nih.gov However, this reagent can sometimes lead to ring A aromatization and acetal (B89532) cleavage, resulting in binaphthyl ethers. nih.govnih.govmdpi.comsemanticscholar.org Other demethylation agents include AlCl3 and NaSEt. figshare.comacs.org B-bromocatecholborane has also been utilized for demethylation in the synthesis of certain analogues. rsc.org

Oxidation: Oxidation reactions are essential for introducing carbonyl groups and other oxygenated functionalities. Benzylic oxidation, often using reagents like pyridinium dichromate (PDC) and t-BuOOH, is a key step in constructing the C4 carbonyl group found in many palmarumycins. nih.govsioc-journal.cn Other oxidation methods include Davis oxidation and Wacker oxidation. figshare.comacs.org A ketone-enone conversion can be achieved using Saegusa conditions. semanticscholar.orgnih.gov

Design and Synthesis of Non-Natural Palmarumycin Analogues

The modification of the palmarumycin scaffold has been extensively explored to investigate structure-activity relationships and to develop analogues with improved properties.

Strategies for Introducing Halogen Substituents

The introduction of halogen atoms, particularly chlorine and fluorine, into the palmarumycin structure has been a key strategy to enhance biological activity. The synthesis of chlorine- and fluorine-containing analogues of Palmarumycin B6 has been achieved, with the halogen atoms introduced on the A ring. sioc-journal.cn This was accomplished through the ketalization of a substituted 1-tetralone (B52770) enol ether with 1,8-dihydroxynaphthalene. sioc-journal.cn It was found that the presence of a halogen atom at the C-6 position, along with a 5-hydroxy group and a 4-carbonyl group, plays a critical role in the larvicidal activities of these analogues. sioc-journal.cn The synthesis of Palmarumycin B6 itself involved starting materials like 2-chlorophenol (B165306) and 4-chlorophenyl methyl ether, highlighting the incorporation of halogenated precursors from the initial stages of the synthesis. nih.gov

Modification of the Spirobisnaphthalene Core Structure

The spirobisnaphthalene core is a defining feature of palmarumycins, and its modification has been a subject of synthetic efforts. acs.orgnih.gov The core is typically constructed through the direct acetalization of a tetralone derivative with 1,8-dihydroxynaphthalene. nih.gov However, the presence of certain substituents, such as an 8-hydroxyl group, can make this direct acetalization challenging. nih.gov Modifications can also involve the cleavage of the acetal group, which has been observed during demethylation reactions with (CH3)3SiI, leading to the formation of binaphthyl ethers. nih.govnih.govmdpi.com The synthesis of analogues with variations in the naphthalene (B1677914) units has also been explored to understand the structural requirements for biological activity.

Prodrug Design for Improved Biological Application (e.g., PX-916 as a Palmarumycin CP1 analogue)

A significant challenge in the development of palmarumycin-based therapeutic agents is their poor water solubility, which has hampered in vivo studies. cnr.itnih.govnih.gov To address this, a prodrug approach has been successfully employed. PX-916 was developed as a water-soluble prodrug of a palmarumycin CP1 analogue. nih.govnih.govaminer.cnaacrjournals.org This prodrug is stable at acidic pH, allowing for intravenous administration, and rapidly releases the active parent compound at physiological pH and in plasma. nih.govnih.govaacrjournals.org

The design of PX-916 involved the synthesis of a glycyl ester derivative of a palmarumycin CP1 analogue, which significantly increased its water solubility. nih.gov While an initial glycyl ester derivative of palmarumycin itself showed increased solubility, it did not exhibit superior activity. nih.gov However, PX-916, the prodrug of the analogue PX-960, retained potent inhibitory activity against its target, thioredoxin reductase-1, with an IC50 of 0.28 μM. nih.govaacrjournals.org This demonstrates the potential of the prodrug strategy to overcome the solubility limitations of palmarumycins and enable their evaluation in vivo. cnr.itnih.govnih.gov

Table 2: List of Mentioned Compounds

Structure Activity Relationship Sar Studies of Palmarumycin Derivatives

Elucidation of Pharmacophoric Elements in Palmarumycin Structures

The fundamental pharmacophore of palmarumycin derivatives is the spirobisnaphthalene skeleton, which consists of two naphthalene (B1677914) units connected by a spiroketal linkage. researchgate.net This unique three-dimensional arrangement is considered essential for their biological activity. univie.ac.atnih.gov The core structural elements that constitute the pharmacophore include the 1,8-dihydroxynaphthalene-derived unit and a second, typically oxidized, naphthalene portion. researchgate.net

Key pharmacophoric features identified through various studies include:

The Spiroketal System: The spiroketal moiety is the defining feature of the palmarumycin family and is critical for maintaining the rigid conformational structure of the molecule, which influences its interaction with biological targets. semanticscholar.org

The Naphthoquinone Moiety: The presence of a naphthoquinone system, or a partially reduced version thereof, is a common feature in active derivatives. This group can participate in redox cycling and other interactions crucial for cytotoxicity.

Oxygenated Functional Groups: Hydroxyl and carbonyl groups at specific positions on the naphthalene rings are vital for activity. ontosight.ai These groups can act as hydrogen bond donors or acceptors, facilitating binding to target enzymes or receptors. univie.ac.at For instance, the presence of hydroxyl groups is often linked to the antimicrobial and antifungal potential of these compounds. ontosight.ai

The combination of these steric and electronic features defines the necessary elements for optimal interaction with specific biological targets, thereby triggering or blocking a biological response. univie.ac.at

Impact of Functional Groups and Substituent Effects on Biological Activities

The type and position of functional groups on the palmarumycin scaffold dramatically influence the biological activity profile. SAR studies have revealed that minor modifications can lead to significant changes in potency and selectivity.

One of the most critical functional groups is the carbonyl group at the C-4 position. Studies comparing derivatives with a C-4 carbonyl to those where it has been reduced to a hydroxyl group have shown that the carbonyl is crucial for cytotoxicity. For example, Palmarumycin BG1 and Guignardin E, which both possess a C-4 carbonyl, exhibit stronger cytotoxic activity than their C-4 hydroxylated analogues (Palmarumycin BG2, BG3, BG5, and BG6). rsc.org

The presence and position of hydroxyl groups also play a significant role. A comparison between Palmarumycin C3 and Palmarumycin C2, which differ by a hydroxyl group at the C-8 position in C3, showed that Palmarumycin C3 generally displayed stronger antimicrobial activity. mdpi.com This suggests that the C-8 hydroxyl group is favorable for this type of bioactivity. mdpi.com Conversely, studies on Palmarumycin CP17 and its 8-methoxy analogue revealed very similar antifungal potency, indicating that for certain activities, substitution at the C-8 position with either a hydroxyl or methoxyl group has no significant impact. semanticscholar.org

| Compound | Key Functional Group(s) | Observed Biological Activity | Reference |

|---|---|---|---|

| Palmarumycin BG1 | C-4 Carbonyl | Higher cytotoxicity compared to C-4 hydroxyl derivatives. | rsc.org |

| Guignardin E | C-4 Carbonyl | Higher cytotoxicity compared to C-4 hydroxyl derivatives. | rsc.org |

| Palmarumycin BG2/BG3 | C-4 Hydroxyl | Weaker cytotoxic activity. | rsc.org |

| Palmarumycin C3 | C-8 Hydroxyl | Stronger antimicrobial activity than Palmarumycin C2. | mdpi.com |

| Palmarumycin C2 | Lacks C-8 Hydroxyl | Weaker antimicrobial activity than Palmarumycin C3. | mdpi.com |

| Palmarumycin CP17 | C-8 Hydroxyl | Similar antifungal activity to its 8-methoxy analogue. | semanticscholar.org |

Stereochemical Influence on Activity Profiles (e.g., Absolute Configuration determination)

Stereochemistry is a critical determinant of biological activity in chiral molecules like the palmarumycins. nih.gov Because biological systems, such as enzymes and receptors, are themselves chiral, they can differentiate between enantiomers and diastereomers of a drug molecule. libretexts.org One enantiomer may bind effectively to a target site and elicit a strong pharmacological response, while its mirror image may be inactive or even cause different effects. nih.govtru.ca

The absolute configuration of several palmarumycin derivatives has been determined through methods including X-ray diffraction analysis and total synthesis. researchgate.netrsc.org For instance, the absolute configurations of Palmarumycin BG1–3 and BG5–6 were established during their total synthesis. rsc.org It was found that Palmarumycin BG1 has a 2R configuration. Palmarumycin BG2 possesses 2R, 4S configurations, while Palmarumycin BG3 has 2R, 4R configurations. rsc.org These subtle differences in the spatial arrangement of substituents can lead to distinct biological activity profiles, although specific activity comparisons between these particular stereoisomers are not fully detailed in all reports. The synthesis of enantiomerically pure compounds is therefore essential for accurately evaluating their therapeutic potential and understanding their mechanism of action. researchgate.net

Positional Effects of Halogen Atoms on Bioactivity (e.g., Palmarumycin B6 and its regioisomers)

Halogenation is a common strategy in medicinal chemistry to enhance the bioactivity of a compound, and this holds true for the palmarumycin family. nih.gov The position of the halogen atom on the aromatic ring can have a profound effect on biological activity, a concept clearly demonstrated by the case of Palmarumycin B6 and its regioisomers. researchgate.netsioc-journal.cn

Initial structural elucidation of Palmarumycin B6 was later revised, and the compound was identified as 6-chloropalmarumycin CP17. researchgate.netacs.org Synthetic studies comparing this compound with its 8-chloro isomer revealed a dramatic difference in their larvicidal activity against Aedes albopictus. The 6-chloro isomer (Palmarumycin B6) showed significantly higher potency than the 8-chloro isomer. researchgate.netacs.org This indicates that the location of the chlorine atom is a crucial factor for this specific biological activity. sioc-journal.cn Further studies on halogenated analogues of Palmarumycin B6 have reinforced the idea that halogen atoms at C-6, combined with a 5-hydroxy group and a 4-carbonyl group, play a critical role in larvicidal activity. sioc-journal.cn Generally, chlorinated spirobisnaphthalenes tend to exhibit better biological activity than their non-halogenated counterparts. rsc.org

| Compound | Chlorine Position | Larvicidal Activity (LC50, μM) vs. A. albopictus | Reference |

|---|---|---|---|

| Palmarumycin B6 (6-chloropalmarumycin CP17) | C-6 | 32.7 | researchgate.netacs.org |

| 8-chloro isomer | C-8 | 227.3 | researchgate.netacs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Palmarumycin Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in drug design to correlate the physicochemical properties of a series of compounds with their biological activities. spu.edu.sylongdom.org The goal is to develop a mathematical model that can predict the activity of novel analogues, thereby guiding synthetic efforts toward more potent and selective compounds. spu.edu.sy

For palmarumycin derivatives, a QSAR model would typically involve calculating a set of molecular descriptors for each analogue. These descriptors quantify various physicochemical properties such as:

Hydrophobicity: Often represented by logP, this descriptor is crucial as it affects how a molecule crosses cell membranes. spu.edu.sy

Electronic Properties: Descriptors like Hammett constants or calculated atomic charges can quantify the electron-donating or withdrawing nature of substituents, which influences binding interactions.

Steric Parameters: Molar refractivity or Taft steric parameters describe the size and shape of substituents, which can affect how a molecule fits into a binding site. nih.gov

Topological Descriptors: These indices describe the connectivity and branching of a molecule. ijpsr.com

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are used to build an equation that links the descriptors to the observed biological activity (e.g., log(1/IC50)). nih.govijpsr.com While specific, detailed QSAR models for a broad range of palmarumycin derivatives are not extensively published in the available literature, the principles of QSAR are directly applicable. idrblab.net The SAR data discussed in previous sections—such as the importance of the C-4 carbonyl, the C-6 chloro substituent, and the C-8 hydroxyl group—provide the foundational knowledge needed to select relevant descriptors and build a predictive QSAR model for this class of compounds. rsc.orgsioc-journal.cnmdpi.com Such a model would be invaluable for the rational design of new palmarumycin derivatives with improved therapeutic properties.

Biological Activities and Mechanistic Investigations

Antimicrobial Activities and Their Molecular Basis

Palmarumycin derivatives have demonstrated a broad range of antimicrobial activities, inhibiting the growth of various bacteria and fungi.

Antibacterial Spectrum of Palmarumycin Derivatives

Palmarumycin C3 and its analogue, Palmarumycin C2, have shown notable antibacterial effects against a panel of pathogenic bacteria. researchgate.net In a comparative study, Palmarumycin C3 generally displayed stronger antibacterial activity than Palmarumycin C2 against several tested strains. researchgate.net The structural difference, a hydroxyl group at the C-8 position in Palmarumycin C3, is suggested to be favorable for its enhanced antimicrobial action. researchgate.net

| Compound | Organism | MIC (µg/mL) | IC50 (µg/mL) |

| Palmarumycin C3 | Agrobacterium tumefaciens | 12.5 | 3.25 |

| Bacillus subtilis | 6.25 | 1.58 | |

| Pseudomonas lachrymans | 25 | 7.33 | |

| Ralstonia solanacearum | 12.5 | 4.16 | |

| Staphylococcus haemolyticus | 25 | 8.14 | |

| Xanthomonas vesicatoria | 12.5 | 3.89 | |

| Palmarumycin C2 | Agrobacterium tumefaciens | 25 | 6.74 |

| Bacillus subtilis | 12.5 | 3.07 | |

| Pseudomonas lachrymans | 50 | 15.86 | |

| Ralstonia solanacearum | 25 | 8.12 | |

| Staphylococcus haemolyticus | 12.5 | 4.53 | |

| Xanthomonas vesicatoria | 25 | 7.82 | |

| Streptomycin Sulfate | Agrobacterium tumefaciens | 12.5 | 4.28 |

| Bacillus subtilis | 6.25 | 2.15 | |

| Pseudomonas lachrymans | 25 | 9.86 | |

| Ralstonia solanacearum | 12.5 | 5.34 | |

| Staphylococcus haemolyticus | 12.5 | 5.83 | |

| Xanthomonas vesicatoria | 12.5 | 4.97 |

Data sourced from Mou Y, et al. 2013. researchgate.net

Antifungal Efficacy against Phytopathogens and Opportunistic Fungi

Palmarumycin derivatives have shown significant promise in combating fungal pathogens that affect plants and opportunistic fungi that can cause infections in humans.

Several spirobisnaphthalene derivatives, including Palmarumycin CP17 and its analogues, exhibit higher inhibitory activity against phytopathogens such as Pestalotiopsis piricola, Rhizoctonia solani, Botrytis cinerea, and Cercospora arachidicola compared to Fusarium oxysporum, Fusarium graminearum, and Phoma asparagi. nih.gov The presence of hydroxyl and carbonyl groups at the C4 position appears to be crucial for this antifungal activity. researchgate.net For instance, certain synthetic analogues of Palmarumycin CP17 demonstrated potent activity, with EC50 values of 9.34 µg/mL and 12.35 µg/mL against P. piricola. nih.govmdpi.com Another analogue showed an EC50 of 11.18 µg/mL against R. solani. nih.govmdpi.com

In the context of opportunistic fungal infections, Palmarumycin P3 has been identified as a modulator that can combat azole resistance in Candida albicans, a common cause of both superficial and systemic infections. asm.orgnih.govcabidigitallibrary.orgasm.org

| Compound/Analogue | Phytopathogen | EC50 (µg/mL) |

| Analogue 5 | Pestalotiopsis piricola | 9.34 |

| Analogue 9b | Pestalotiopsis piricola | 12.35 |

| Analogue 11b | Rhizoctonia solani | 11.18 |

Mechanisms of Antifungal Resistance Reversal

A significant challenge in treating fungal infections is the development of drug resistance, often mediated by the upregulation of efflux pumps that expel antifungal agents from the fungal cell. cabidigitallibrary.orga-z.lu Palmarumycin P3 has emerged as a promising agent to counteract this resistance mechanism in Candida albicans. asm.orgnih.govcabidigitallibrary.org

Specifically, Palmarumycin P3 has been shown to reverse azole resistance, particularly in strains with mutations in the transcription factor Mrr1, which leads to the overexpression of the MFS transporter Mdr1. asm.orgnih.govnih.gov The Mdr1 pump is responsible for exporting a variety of drugs, including the widely used antifungal fluconazole (B54011) (FLC). asm.org

The mechanism of action for Palmarumycin P3 is twofold:

Direct Inhibition of Mdr1: Molecular docking studies suggest that Palmarumycin P3 can directly bind to the substrate-binding pocket of the Mdr1 efflux pump, effectively blocking its function. asm.orgnih.gov This direct interaction was confirmed by observing the inhibition of Mdr1-mediated efflux within 30 minutes of treatment. asm.org

Modulation of MDR1 Gene Expression: Palmarumycin P3 also reduces the fluconazole-induced transcriptional expression of the MDR1 gene. asm.orgnih.gov While a slight decrease in MDR1 mRNA levels was observed after 3 to 6 hours of treatment, a more significant reduction occurred after 12 hours. asm.org

The synergistic effect of Palmarumycin P3 with azole antifungals like fluconazole has been demonstrated in checkerboard assays and further confirmed in a Galleria mellonella infection model. asm.orgnih.gov The combination therapy significantly increased the survival rate of infected larvae and reduced the fungal burden by approximately 100-fold compared to the control. asm.org

Antiparasitic Activities of Palmarumycin Compounds

The spirobisnaphthalene family of compounds, to which palmarumycins belong, has demonstrated a range of bioactivities, including antiparasitic effects. rsc.org Research has shown that various palmarumycin derivatives exhibit activity against several parasites.

For instance, Palmarumycin CP18, isolated from the endophytic fungus Edenia sp., showed anti-leishmanial activity against Leishmania donovani in a macrophage/amastigote model, with an IC50 value of 23.5 μM. researchgate.net Other palmarumycin compounds have also been evaluated for their effects against the causative agents of malaria (Plasmodium falciparum) and Chagas disease (Trypanosoma cruzi). nih.gov While some endophytic fungi extracts showed significant anti-malarial activity and inhibition of T. cruzi growth, specific data for individual palmarumycin derivatives against these parasites is part of ongoing research. nih.gov

Enzyme Inhibition Studies and Downstream Pathway Modulation

Thioredoxin Reductase (TrxR-1) Inhibition

The cytosolic thioredoxin (Trx) system, which includes Trx-1 and thioredoxin reductase-1 (TrxR-1), is a critical regulator of cell growth and survival. nih.gov TrxR-1, in particular, has become a significant target for the development of novel anticancer agents due to its overexpression in many human tumors. nih.govnih.govscielo.br

The naphthoquinone spiroketal fungal metabolite, Palmarumycin CP1, has been identified as a potent inhibitor of TrxR-1. nih.govnih.gov However, its poor solubility has limited its therapeutic application. nih.govnih.gov This led to the development of water-soluble prodrugs, such as PX-916, an analog of Palmarumycin CP1. nih.govnih.gov PX-916 is a potent inhibitor of purified human TrxR-1 and has shown the ability to inhibit TrxR-1 activity in both cellular and tumor xenograft models. nih.govnih.gov By inhibiting TrxR-1, these palmarumycin-based compounds can block the downstream signaling of Trx-1, affecting targets like HIF-1α and VEGF, which are crucial for tumor growth. nih.gov

Effects on Hypoxia-Inducible Factor-1α (HIF-1α) Expression

Palmarumycin analogues have been shown to suppress the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that allows tumor cells to adapt and survive in low-oxygen (hypoxic) environments. The mechanism is linked to the inhibition of the thioredoxin (Trx) system. The thioredoxin redox system is a crucial regulator of cell growth and survival and is often overexpressed in human tumors. nih.govacs.org

Specifically, thioredoxin-1 (Trx-1) has been shown to increase the expression of HIF-1α protein. nih.govscispace.com Palmarumycin derivatives, such as the naphthoquinone spiroketal Palmarumycin CP1, are potent inhibitors of thioredoxin reductase-1 (TrxR-1), the enzyme responsible for reducing and activating Trx-1. nih.govacs.orgsemanticscholar.org By inhibiting TrxR-1, these compounds disrupt Trx-1's signaling functions.

A water-soluble prodrug of a Palmarumycin CP1 analogue, known as PX-916, effectively blocks the downstream signaling targets of Trx-1, leading to decreased expression of HIF-1α in tumors. nih.govacs.orgsemanticscholar.org In studies using human breast cancer xenografts (MCF-7) in mice, treatment with PX-916 resulted in a visible decrease in tumor staining for HIF-1α. nih.govacs.org This demonstrates that by targeting the thioredoxin system, palmarumycin derivatives can inhibit a critical pathway for tumor adaptation to hypoxia.

Modulation of Vascular Endothelial Growth Factor (VEGF) Formation

Vascular Endothelial Growth Factor (VEGF) is a primary signaling protein that stimulates angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. researchgate.net The expression of VEGF is a downstream effect of HIF-1α activation. nih.gov Consequently, by inhibiting HIF-1α, palmarumycin derivatives also modulate the formation of VEGF.

Research has confirmed that the inhibition of the Trx-1 signaling pathway by the palmarumycin analogue prodrug PX-916 leads to a reduction in VEGF levels within tumors. nih.govacs.orgsemanticscholar.org This effect was observed in MCF-7 human tumor xenografts, where administration of PX-916 decreased tumor VEGF levels concurrently with the reduction in HIF-1α. nih.govacs.org This dual inhibition of both HIF-1α and VEGF highlights the potential of these compounds to act as anti-angiogenic agents, cutting off the blood supply that tumors need to grow.

Phospholipase D (PLD) Inhibitory Activity (e.g., Palmarumycin C13)

Certain palmarumycin derivatives have been identified as inhibitors of Phospholipase D (PLD), an enzyme involved in signal transduction and membrane trafficking. Palmarumycin C13, which is also known as diepoxin ζ or cladospirone bisepoxide, has demonstrated clear inhibitory activity against PLD. mdpi.comrsc.orgnih.govrsc.org This activity is one of the many biological properties attributed to Palmarumycin C13, alongside its antimicrobial and antitumor effects. rsc.orgpitt.edu

Other Potential Enzyme Targets

The primary alternative enzyme target for palmarumycin derivatives is thioredoxin reductase-1 (TrxR-1) . As detailed in section 6.3.1.1, Palmarumycin CP1 and its analogues are potent inhibitors of this enzyme. nih.govacs.orgsemanticscholar.org The inhibition of TrxR-1 is a key mechanism behind the anticancer effects of these compounds, as it disrupts the entire thioredoxin redox system, which is vital for cancer cell proliferation and survival. nih.gov A water-soluble prodrug, PX-916, was developed from a Palmarumycin CP1 derivative and found to inhibit purified human TrxR-1 with a half-maximal inhibitory concentration (IC₅₀) of 0.28 μM. acs.org

Antiproliferative Activities in Cancer Research Models

Palmarumycin derivatives have been evaluated for their ability to inhibit the growth of various human cancer cell lines, demonstrating a broad spectrum of cytotoxic and antiproliferative effects.

Efficacy against Human Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)

Palmarumycin derivatives have shown significant antiproliferative activity against both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) human breast cancer cell lines. The palmarumycin analogue PX-916 inhibited the growth of MCF-7 cells with an IC₅₀ value of 3.1 μmol/L. acs.org Further studies showed that Palmarumycin CP1 and its analogues, PX-916 and PX-960, inhibited MCF-7 cell growth at similar concentrations, ranging from 1 to 3 μmol/L. nih.gov

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Palmarumycin CP1 | MCF-7 | Cell Growth Inhibition | ~1-3 | nih.gov |

| Palmarumycin CP1 | MDA-MB-231 | Cell Growth Inhibition | 2.4 | nih.gov |

| PX-916 (Palmarumycin CP1 analogue) | MCF-7 | Cell Growth Inhibition | 3.1 | acs.org |

| PX-960 (Palmarumycin CP1 analogue) | MCF-7 | Cell Growth Inhibition | ~1-3 | nih.gov |

Cytotoxic Activities against Diverse Human Cancer Cell Lines (e.g., HCT116, U251, BGC823, Huh-7, PC9, A549, A2780)

The cytotoxic effects of palmarumycin derivatives extend to a wide array of human cancer cell lines. Studies have documented the efficacy of compounds such as Palmarumycin C1, Palmarumycin C8, and synthetic analogues against colon, glioblastoma, gastric, liver, lung, and ovarian cancer cells.

For instance, Palmarumycin C8 displayed pronounced cytotoxicity against the human lung cancer cell line A549, human gastric cancer cell line BGC-823, and human ovarian cancer cell line A2780, with IC₅₀ values of 2.15 µM, 5.83 µM, and 2.12 µM, respectively. acs.orgnih.gov Synthetically produced Palmarumycin C1 and Guignardin E also showed significant cytotoxicity against a panel of cell lines including HCT116 (colon), BGC823 (gastric), and PC9 (lung). rsc.orgrsc.org Furthermore, a novel chlorinated synthetic analogue (referred to as compound 11 in the source) demonstrated excellent cytotoxicity, with IC₅₀ values below 0.5 µM against HCT116, U251 (glioblastoma), BGC823, Huh-7 (liver), and PC9 cell lines. rsc.orgnih.gov

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Palmarumycin C1 | HCT116 | Colon | 15.39 | rsc.orgrsc.org |

| Palmarumycin C1 | BGC823 | Gastric | 7.73 | rsc.org |

| Palmarumycin C1 | PC9 | Lung | 12.60 | rsc.org |

| Palmarumycin C8 | A549 | Lung | 2.15 | acs.orgnih.gov |

| Palmarumycin C8 | BGC-823 | Gastric | 5.83 | acs.orgnih.gov |

| Palmarumycin C8 | A2780 | Ovarian | 2.12 | acs.orgnih.gov |

| Guignardin E | HCT116 | Colon | 6.41 | rsc.org |

| Chlorinated Analogue (Cpd 11) | HCT116 | Colon | <0.5 | rsc.orgnih.gov |

| Chlorinated Analogue (Cpd 11) | U251 | Glioblastoma | <0.5 | rsc.orgnih.gov |

| Chlorinated Analogue (Cpd 11) | BGC823 | Gastric | <0.5 | rsc.orgnih.gov |

| Chlorinated Analogue (Cpd 11) | Huh-7 | Liver | <0.5 | rsc.orgnih.gov |

| Chlorinated Analogue (Cpd 11) | PC9 | Lung | <0.5 | rsc.orgnih.gov |

Herbicidal and Insecticidal Activities

The palmarumycin class of compounds, isolated from various fungal species, has demonstrated notable biological activities, including herbicidal and insecticidal effects. Research into these properties has highlighted the potential of these natural products as leads for new agrochemicals.

Herbicidal Activity

A range of palmarumycin derivatives have been identified as possessing phytotoxic properties. Studies have shown that palmarumycins C1 through C16, a group which includes Palmarumycin C3, exhibit herbicidal activity at concentrations ranging from 10⁻⁶ to 10⁻⁴ mol/l. researchgate.netresearchgate.netbioaustralis.combioaustralis.comusbio.netcaltagmedsystems.fr The broad-spectrum nature of this activity suggests that the spirobisnaphthalene core is a key pharmacophore for phytotoxicity.

Specific research has detailed the effects of certain derivatives on various plant species. For instance, Palmarumycin C9, isolated from Coniothyrium sp., was found to inhibit the growth of cultured cells of algae, lemna, and corn. mdpi.com Further investigations into other derivatives, such as Palmarumycins EG1, EG2, EG3, and EG4 from the endophytic fungus Edenia gomezpompae, revealed significant inhibition of seed germination. mdpi.com These compounds inhibited the germination of Amaranthus hypochondriacus, Solanum lycopersicum (tomato), and Echinochloa crus-galli by more than 50%. mdpi.com Additionally, Palmarumycins CP19, EG2, and EG3 were shown to inhibit root elongation in A. hypochondriacus and E. crus-galli seedlings by over 50%. mdpi.com

Table 1: Herbicidal Activity of Palmarumycin Derivatives

Insecticidal Activity

Certain palmarumycin derivatives have also been evaluated for their insecticidal properties, with research particularly focusing on their larvicidal effects against mosquito vectors. Bioassay-guided fractionation of extracts from the endophytic fungus Berkleasmium sp. led to the isolation of several spirobisnaphthalenes, which were tested against the Asian tiger mosquito, Aedes albopictus. docksci.com

Among the tested compounds, Palmarumycin C8 and Palmarumycin B6 demonstrated potent larvicidal activity against the fourth-instar larvae of A. albopictus. docksci.com A key structural feature appeared to be the presence of a chlorine substituent, as only the chlorinated spirobisnaphthalenes showed strong activity. docksci.com Subsequent research and synthesis of Palmarumycin B6 analogues confirmed that halogen atoms, particularly at the C-6 position, play a critical role in their larvicidal effects. sioc-journal.cnsioc-journal.cn

Table 2: Insecticidal Activity of Palmarumycin Derivatives

Preclinical Research Methodologies and Translational Research Considerations

In Vivo Research Models

| Model Type | Description | Primary Endpoint | Relevance for Palmarumycin Derivative 3 |

| Subcutaneous Xenograft | Human tumor cells are injected under the skin of immunocompromised mice. | Tumor volume and weight | To assess the compound's ability to inhibit tumor growth. |

| Orthotopic Xenograft | Human tumor cells are implanted into the corresponding organ in mice. | Tumor growth, metastasis, and survival | To evaluate efficacy in a more clinically relevant tumor microenvironment. |

| Genetically Engineered Mouse Models (GEMMs) | Mice are genetically modified to develop tumors spontaneously. | Tumor incidence, progression, and survival | To study the compound's effect in the context of a specific genetic driver of cancer. |

Animal Models for Efficacy Studies

Preclinical in vivo efficacy of Palmarumycin P3 has been evaluated using the Galleria mellonella (greater wax moth larva) infection model . nih.gov This model is a well-established invertebrate system for studying host-pathogen interactions and for the initial in vivo assessment of antimicrobial compounds. nih.gov

In these studies, larvae were infected with the pathogenic yeast Candida albicans to induce a systemic infection. The efficacy of Palmarumycin P3, alone and in combination with the antifungal drug fluconazole (B54011) (FLC), was then assessed. nih.govasm.org

Selection of Relevant Animal Species for Preclinical Evaluation

The selection of Galleria mellonella as the animal model is based on several factors that make it a suitable choice for preliminary preclinical evaluation of antifungal agents:

Innate Immune System: G. mellonella possesses a humoral and cellular innate immune system that shares structural and functional similarities with that of vertebrates, providing a relevant context for studying infections.

Cost-Effectiveness and Ethical Considerations: As an invertebrate model, it is more cost-effective and raises fewer ethical concerns than vertebrate models, making it ideal for high-throughput screening and initial efficacy testing.

Temperature Adaptability: Larvae can be incubated at 37°C, the normal human body temperature, which is crucial for studying human pathogens like C. albicans.

Considerations for Test Material Comparability in Preclinical Studies

In the preclinical studies conducted, purified Palmarumycin P3 (PP3) was used as the test material. nih.govasm.orgasm.org The compound was evaluated both as a standalone agent and in combination with fluconazole to assess its synergistic potential in reversing azole resistance in Candida species. nih.govnih.gov

Pharmacological Response Evaluation in Preclinical Settings

The pharmacological response to Palmarumycin P3 in the G. mellonella model was evaluated through two primary endpoints:

Survival Rate: The survival of the C. albicans-infected larvae was monitored over several days post-treatment. Treatment with Palmarumycin P3 in combination with fluconazole resulted in a significantly increased survival rate compared to treatment with either compound alone or the control group. nih.govasm.org

Fungal Burden: The in vivo efficacy was further confirmed by quantifying the fungal load in the larvae. The combination of Palmarumycin P3 and fluconazole led to a substantial decrease in the fungal burden, indicating effective clearance of the pathogen. nih.gov

The research demonstrates that Palmarumycin P3 functions by inhibiting the Mdr1 efflux pump in C. albicans, which is a key mechanism of azole resistance. asm.orgasm.orgnih.gov By blocking this pump, PP3 restores the susceptibility of resistant C. albicans strains to fluconazole. asm.orgnih.gov

The table below summarizes the key findings from the preclinical evaluation of Palmarumycin P3 in the G. mellonella model.

| Parameter | Observation | Reference |

| Animal Model | Galleria mellonella larvae | nih.govasm.org |

| Pathogen | Candida albicans | nih.govasm.org |

| Treatment | Palmarumycin P3 (PP3) alone and in combination with Fluconazole (FLC) | nih.gov |

| Primary Outcome | Increased survival rate of infected larvae with combination therapy. | nih.govasm.org |

| Secondary Outcome | Significant reduction in fungal burden with combination therapy. | nih.gov |

| Mechanism of Action | Inhibition of the Mdr1 efflux pump, reversing azole resistance. | asm.orgasm.orgnih.gov |

Advanced Analytical Techniques in Palmarumycin Research

Chromatographic Techniques for Separation and Characterization

Chromatographic methods are fundamental to the isolation and purity assessment of palmarumycin derivatives from either natural sources or synthetic reaction mixtures. The purification of palmarumycins and their synthetic precursors often involves flash column chromatography over silica (B1680970) gel. acs.org

High-Performance Liquid Chromatography (HPLC) is a critical tool for the final analysis of purity and characterization of compounds like Palmarumycin derivative 3. The technique provides quantitative data on the purity of the synthesized compound and is essential for confirming the success of a synthesis or isolation procedure. An HPLC profile is used to verify the presence of a single, well-defined peak corresponding to the target molecule, ensuring its suitability for subsequent spectroscopic and biological analyses. rsc.org

Spectroscopic Methods for Detailed Structural Analysis

The precise molecular structure of this compound is determined through a combination of sophisticated spectroscopic techniques. rsc.org These methods provide detailed information about the compound's connectivity, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is paramount for determining the carbon-hydrogen framework of the molecule. rsc.orgrsc.org One- and two-dimensional NMR experiments allow for the assignment of chemical shifts for each atom, revealing the intricate connectivity and spatial relationships within the spirobisnaphthalene core. nih.gov

High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), is employed to determine the exact molecular formula of the compound. rsc.orgrsc.org By measuring the mass-to-charge ratio with high precision, HRMS provides unambiguous confirmation of the elemental composition. rsc.orgmdpi.com

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule, such as hydroxyl (–OH) and carbonyl (C=O) groups, based on their characteristic vibrational frequencies. rsc.orgmdpi.com In some cases, X-ray crystallography can provide the definitive, three-dimensional structure of a compound, confirming its absolute configuration. acs.orgrsc.org

Table 1: Spectroscopic Data for this compound (Palmarumycin BG3) Data sourced from supporting information for the total synthesis of Palmarumycin BGs. rsc.org

| Technique | Data |

| HR-ESI-MS | Molecular Formula: C₂₀H₁₆O₅ Calculated m/z: 335.0925 [M-H]⁻ Measured m/z: 335.0939 [M-H]⁻ |

| ¹H NMR | Refer to detailed spectral data for specific chemical shifts (δ) and coupling constants (J). rsc.org |

| ¹³C NMR | Refer to detailed spectral data for specific chemical shifts (δ). rsc.org |

Bio-affinity based Analytical Approaches

Bio-affinity based analytical approaches are powerful screening methods for identifying bioactive compounds from complex mixtures by exploiting their specific interactions with biological targets. nih.gov These techniques are particularly valuable in natural product research for discovering potential drug leads.

Bioaffinity ultrafiltration coupled with HPLC-MS is a high-throughput method used to screen and identify active components from complex mixtures. nih.govfigshare.com In this technique, a target protein is incubated with a sample containing potential ligands like this compound. The mixture is then passed through an ultrafiltration membrane that retains the protein and any bound ligands, while smaller, unbound molecules pass through. mdpi.com The bound ligands are subsequently released and identified by HPLC-MS/MS, allowing for the rapid discovery of compounds with affinity for a specific biological target. nih.gov

Bio-affinity chromatography (BAC) is a technique used for the separation and analysis of compounds based on their specific binding to a biological macromolecule immobilized on a stationary phase. nih.gov This method can be used to "fish" for bioactive compounds like palmarumycins from an extract by passing the mixture through a column containing a target protein. Only compounds that bind to the target are retained and can be subsequently eluted and identified. nih.gov

Cellular Membrane Affinity Chromatography (CMAC) is a specialized form of BAC where cell membrane fragments containing functional transmembrane proteins (e.g., receptors, ion channels) are immobilized on the stationary phase. nih.govnih.gov This approach allows for the study of interactions between potential drugs and membrane proteins in an environment that closely mimics their native physiological state. nih.gov CMAC is a valuable tool for identifying natural products that modulate the function of important membrane-bound targets. nih.gov

Ligand fishing is a general term for a range of affinity-based screening methods designed to isolate and identify ligands for a specific biological target from a complex mixture. nih.govresearchgate.net The core principle involves using a target molecule (e.g., an enzyme, receptor) as "bait" to capture binding partners ("prey") from a sample. nih.govspringernature.com This strategy, which encompasses techniques like bio-affinity chromatography and affinity ultrafiltration, is highly efficient for screening natural product libraries to discover novel bioactive compounds. nih.govresearchgate.net

Applications of Chemoinformatics and Computational Chemistry in Palmarumycin Discovery

Chemoinformatics and computational chemistry are integral to modern drug discovery and play a significant role in the study of natural products like palmarumycins. researchgate.net These in silico tools enable researchers to predict the properties of molecules, understand their interactions with biological targets, and guide the design of new, more potent derivatives.

Computational approaches can be used to build three-dimensional models of this compound and simulate its docking into the active site of target proteins. researchgate.net These molecular docking studies help predict binding affinity and identify key interactions that are crucial for biological activity. Furthermore, quantum chemistry calculations can provide insights into the electronic structure and reactivity of the molecule, helping to explain its chemical properties and potential mechanisms of action. chemrxiv.org By combining computational predictions with experimental data, researchers can accelerate the process of identifying the biological targets of palmarumycins and understanding their structure-activity relationships, ultimately facilitating the development of new therapeutic agents.

Future Directions and Emerging Research Perspectives

Discovery of Novel Palmarumycin Derivatives with Enhanced Biological Activity

The quest for new palmarumycin derivatives with superior biological profiles is a primary focus of ongoing research. The structural complexity of these molecules, characterized by spiro-fused rings and multiple hydroxyl groups, provides a rich scaffold for chemical modification and the discovery of novel analogs. ontosight.ai Researchers are actively isolating new derivatives from fungal sources and synthesizing novel analogs to explore structure-activity relationships.

Recent studies have demonstrated that subtle structural modifications can lead to significant enhancements in biological activity. For instance, the introduction of chlorine atoms into the palmarumycin framework has been shown to yield derivatives with potent cytotoxic activity against various cancer cell lines. rsc.org Specifically, chlorinated spirobisnaphthalenes have exhibited greater biological activity, with some analogs displaying excellent cytotoxicity with IC50 values below 0.5 μM against cell lines such as HCT116, U251, BGC823, Huh-7, and PC9. rsc.orgresearchgate.net The synthesis of new analogs with variations in the number and position of chlorine atoms is a promising strategy to further improve their antitumor potential. rsc.org

Furthermore, the isolation of previously uncharacterized palmarumycin derivatives from endophytic fungi continues to expand the known chemical space of this compound class. encyclopedia.pub For example, the endophytic fungus Lophiotrema sp. F6932 was found to produce palmarumycin C8 and a new analog, palmarumycin CP30, which exhibited strong antibacterial activity. frontiersin.org These discoveries underscore the vast, untapped potential of fungal biodiversity as a source of novel therapeutic leads.

| Derivative | Biological Activity | Source/Method |

| Chlorinated Palmarumycin Analogs | Potent cytotoxicity against various cancer cell lines (HCT116, U251, BGC823, Huh-7, PC9) rsc.orgresearchgate.net | Synthesis rsc.org |

| Palmarumycin C8 | Moderate antibacterial activity against Staphylococcus aureus frontiersin.org | Isolation from Lophiotrema sp. F6932 frontiersin.org |

| Palmarumycin CP30 | Antibacterial activity frontiersin.org | Isolation from Lophiotrema sp. F6932 frontiersin.org |

| Palmarumycin CP17 Analogues | Antifungal activity against various phytopathogens nih.govdntb.gov.ua | Synthesis nih.gov |

| Palmarumycin B8 Derivatives (15 and 16) | Excellent in vitro antifungal activities against Phytophthora capsica researchgate.net | Synthesis researchgate.net |

Deeper Elucidation of Molecular Mechanisms of Action

A fundamental aspect of future research lies in unraveling the precise molecular mechanisms by which palmarumycin derivatives exert their biological effects. While activities such as antifungal, antibacterial, and antitumor properties have been reported, a detailed understanding of their targets and pathways is often lacking. ontosight.ai

A significant breakthrough has been the identification of the thioredoxin redox system as a key target for some palmarumycin derivatives. pitt.edu The thioredoxin system, comprising thioredoxin (Trx) and thioredoxin reductase (TR), is crucial for regulating cellular growth and survival and is often overexpressed in tumors. aacrjournals.org Palmarumycin CP1 and its analogs have been shown to be potent inhibitors of thioredoxin reductase-1. aacrjournals.org This inhibition disrupts downstream signaling pathways, such as those involving hypoxia-inducible factor-1α and vascular endothelial growth factor, which are critical for tumor growth. aacrjournals.org The development of water-soluble prodrugs of palmarumycin analogs, like PX-916, has enabled in vivo studies confirming the inhibition of thioredoxin reductase in tumor xenografts. aacrjournals.org

Future investigations will likely employ advanced techniques to identify other potential molecular targets. This could involve proteomics-based approaches to identify binding partners and genetic screening to uncover pathways that are sensitive to palmarumycin treatment. A deeper mechanistic understanding is crucial for optimizing the therapeutic index of these compounds and identifying patient populations most likely to respond to treatment.

Development of Sustainable Production Methods

The translation of palmarumycin derivatives from laboratory curiosities to viable therapeutic agents hinges on the development of efficient and sustainable production methods. Currently, many of these compounds are obtained through total synthesis, which can be complex and low-yielding, or by isolation from natural sources, which can be unreliable and difficult to scale. rsc.orgacs.org

Microbial Fermentation Optimization: A promising avenue is the optimization of microbial fermentation processes. Endophytic fungi, such as Berkleasmium sp. Dzf12, are natural producers of palmarumycins C12 and C13. mdpi.com Research has shown that fermentation conditions, including the composition of the culture medium and the addition of metal ions or organic solvents, can significantly enhance the yield of these compounds. mdpi.comnih.gov For example, the addition of an aqueous-organic solvent system has been shown to dramatically increase the production of palmarumycins C12 and C13. mdpi.com Optimizing factors like carbon and nitrogen sources, pH, and temperature are critical for maximizing metabolite production. frontiersin.orgfrontiersin.org

Synthetic Biology Approaches: Synthetic biology offers a powerful toolkit for engineering microorganisms to produce high titers of desired palmarumycin derivatives. nih.govrsc.org This involves identifying the biosynthetic gene clusters responsible for palmarumycin production and introducing them into a heterologous host, such as E. coli or yeast, which are more amenable to industrial-scale fermentation. frontiersin.orgmdpi.com The CRISPR/Cas9 gene editing technology has been successfully used to validate the palmarumycin biosynthetic gene cluster in Lophiotrema sp. F6932, paving the way for its manipulation and transfer to other organisms. frontiersin.org These approaches not only have the potential to increase yields but also to generate novel derivatives by engineering the biosynthetic pathway. helmholtz-hips.de

Rational Design of Palmarumycin-Based Therapeutic Agents

The principles of rational drug design are being increasingly applied to the palmarumycin scaffold to create new therapeutic agents with improved properties. nih.govpledge-tx.com This involves using computational modeling and a deep understanding of structure-activity relationships to design molecules with enhanced potency, selectivity, and pharmacokinetic profiles. taylorandfrancis.commdpi.com